molecular formula C12H17N3O B12442442 2-(4-Hydroxy-piperidin-1-YL)-benzamidine CAS No. 887577-43-7

2-(4-Hydroxy-piperidin-1-YL)-benzamidine

Cat. No.: B12442442
CAS No.: 887577-43-7
M. Wt: 219.28 g/mol
InChI Key: LQBAUWMXKVHRGP-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-piperidin-1-YL)-benzamidine is a chemical compound with the molecular formula C12H15N3O It is a derivative of piperidine, a six-membered heterocyclic amine, and benzamidine, a compound containing an amidine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-piperidin-1-YL)-benzamidine typically involves the reaction of 4-hydroxy-piperidine with benzamidine. One common method involves the use of meta-chloroperoxybenzoic acid and methanol to prepare N-hydroxypiperidine, followed by heating with acetone to obtain the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction, purification, and quality control.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-piperidin-1-YL)-benzamidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce various substituted piperidine derivatives.

Scientific Research Applications

2-(4-Hydroxy-piperidin-1-YL)-benzamidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-piperidin-1-YL)-benzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Hydroxy-piperidin-1-YL)-benzamidine is unique due to the presence of both the hydroxyl group on the piperidine ring and the amidine group on the benzene ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

887577-43-7

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

2-(4-hydroxypiperidin-1-yl)benzenecarboximidamide

InChI

InChI=1S/C12H17N3O/c13-12(14)10-3-1-2-4-11(10)15-7-5-9(16)6-8-15/h1-4,9,16H,5-8H2,(H3,13,14)

InChI Key

LQBAUWMXKVHRGP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=CC=CC=C2C(=N)N

Origin of Product

United States

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